

L-Leucine (): Structural Architecture and Isotopic Purity Guide

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Compound of Interest

Compound Name: L-LEUCINE (13C6)

Cat. No.: B1580050

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Executive Summary

L-Leucine (ngcontent-ng-c2372798075="" _ngghost-ng-c102404335="" class="inline ng-star-inserted">

) is a stable isotope-labeled isotopologue of the essential branched-chain amino acid L-Leucine, wherein all six carbon atoms are substituted with Carbon-13 (

).[1][2][3] This modification induces a mass shift of +6.0201 Da relative to the monoisotopic natural variant, rendering it invisible to standard biochemical degradation while remaining distinct in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This guide serves as a technical manual for researchers utilizing L-Leucine (

) in quantitative proteomics (SILAC), metabolic flux analysis, and structural biology.

Part 1: Chemical Architecture & Isotopic Topology

Molecular Specification

Unlike radioisotopes, L-Leucine (

) is non-radioactive and chemically identical to natural L-Leucine in terms of reactivity and biological incorporation, differing only in nuclear mass and magnetic spin properties.

Feature	Natural L-Leucine	L-Leucine ()
Formula		
Molecular Weight (MW)	131.17 g/mol	137.13 g/mol
Monoisotopic Mass	131.0946 Da	137.1148 Da
Mass Shift (m)	—	+6.0201 Da
Spin Quantum Number (I)	(I=0, NMR Silent)	(I=1/2, NMR Active)
CAS Number	61-90-5	201740-84-3

Isotopic Topology Visualization

The "U-

" designation implies uniform labeling. Every carbon position—from the carboxyl group to the terminal methyls of the isobutyl side chain—is enriched with

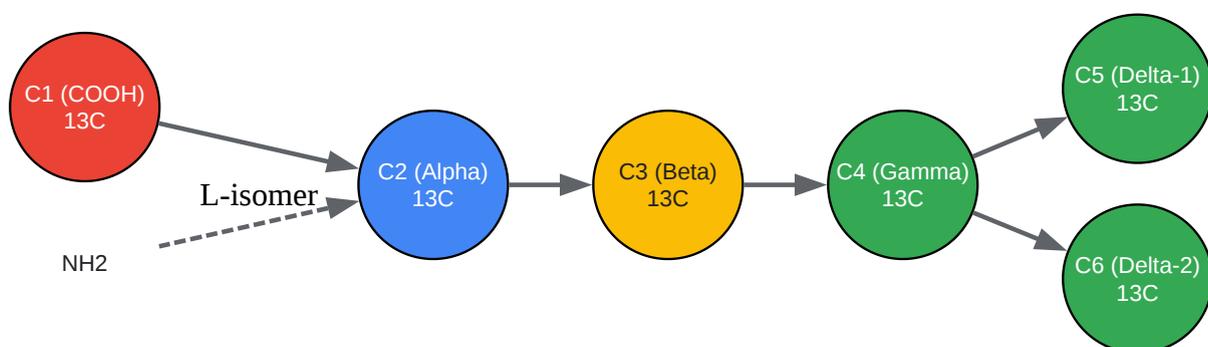


Figure 1: Isotopic Topology of L-Leucine ($^{13}\text{C}_6$). All 6 carbons are ^{13}C -enriched.

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[4][6]

Part 2: Synthesis & Production Dynamics

Microbial Fermentation

The synthesis of high-purity L-Leucine (

) is rarely achieved through total organic synthesis due to the complexity of stereochemical control. Instead, microbial fermentation using auxotrophic strains (e.g., *Corynebacterium glutamicum* or *E. coli*) is the industry standard [1, 8].

- Carbon Source: The organism is cultured on a minimal medium where U-
-Glucose is the sole carbon source.[4]
- Metabolic Pathway: Glucose is processed via glycolysis to Pyruvate, which enters the branched-chain amino acid (BCAA) biosynthetic pathway.

Biosynthetic Logic Flow

The following diagram illustrates the carbon flow from the labeled precursor to the final amino acid. This understanding is critical for metabolic flux analysis applications, as "scrambling" or dilution can occur if unlabeled exogenous carbon sources (like acetate or CO₂) enter the system.

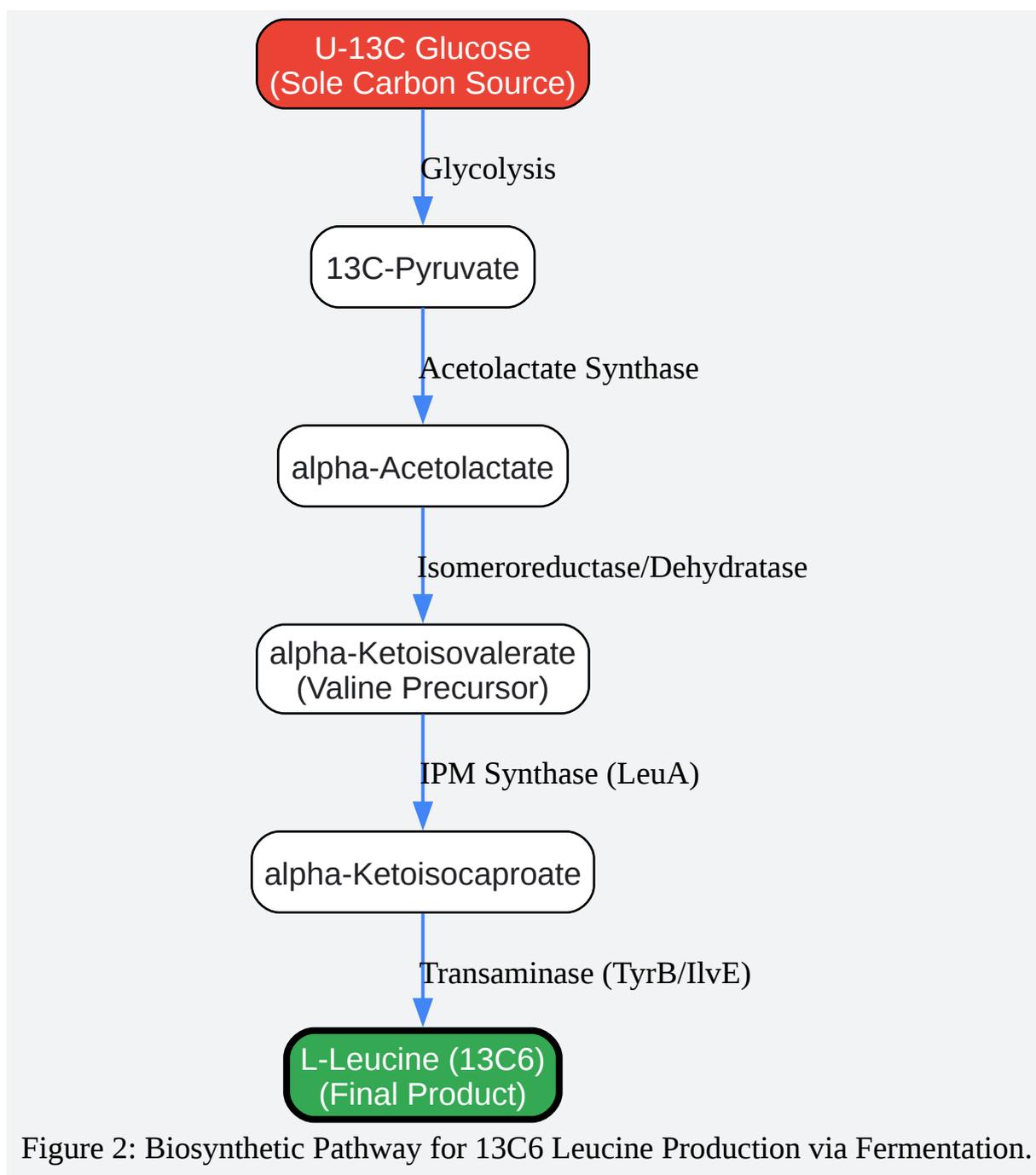


Figure 2: Biosynthetic Pathway for 13C6 Leucine Production via Fermentation.

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Part 3: Analytical Validation (The QC Suite)

Trustworthiness in isotopic labeling relies on verifying three distinct purity metrics: Chemical Purity, Isotopic Enrichment, and Chiral Purity.

Protocol: Isotopic Enrichment Verification (MS)

Objective: Confirm >99%

incorporation and absence of unlabeled (

) isotopologues.

- Sample Prep: Dissolve 1 mg L-Leucine () in 1 mL 50:50 Methanol:Water + 0.1% Formic Acid.
- Instrumentation: High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap or Q-TOF).
- Acquisition: Direct infusion ESI(+). Scan range m/z 100–200.
- Analysis Logic:
 - Target Peak: m/z 138.12 (M+H)
for
.
 - Contaminant Peak: m/z 132.10 (M+H)
for
(Natural Leucine).
 - Calculation:
 - Acceptance Criteria: Enrichment > 98.5 atom % [5, 12].[3]

Protocol: Chiral Purity (Marfey's Method)

Objective: Ensure <0.5% D-Leucine contamination, which can be biologically inactive or toxic in cell culture.

- Derivatization: React sample with FDAA (Marfey's reagent).

- Separation: C18 Reverse-Phase HPLC.
- Validation: L-FDAA-Leu elutes significantly earlier than D-FDAA-Leu.
- Acceptance: D-isomer < 1% (optical purity > 99%).

Part 4: Applications in High-Resolution Biology

SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)

L-Leucine (

) is a "Heavy" amino acid of choice for SILAC due to its high frequency in proteomes (Leucine is the most abundant amino acid in many eukaryotic proteins) [9, 17].

Mechanism: Cells are grown in media where natural Leucine is replaced by L-Leucine (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

).[5] After ~6 cell doublings, >98% of the proteome incorporates the heavy label. When mixed with "Light" (control) cells, every peptide pair in the Mass Spec appears as a doublet separated by 6 Da (or multiples thereof).

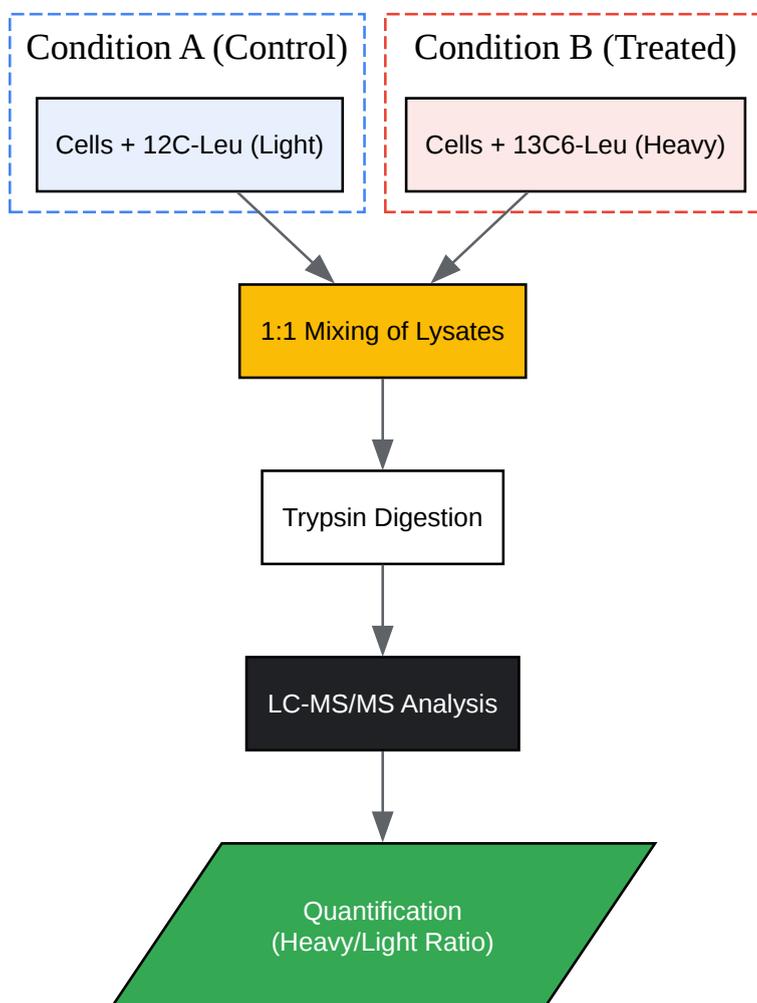


Figure 3: SILAC Workflow using L-Leucine ($^{13}\text{C}_6$) for Quantitative Proteomics.

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[6]

NMR Spectroscopy

In structural biology, L-Leucine (

) is utilized for:

- **Backbone Assignment:** In triple-resonance experiments (HNCA, HN(CO)CA), the uniform labeling allows magnetization transfer through the carbon backbone.

- Methyl-TROSY: While specific precursors (like -ketoisovalerate) are often used for selective methyl labeling to reduce crowding, U-Leucine is essential when total side-chain assignment is required or for metabolic tracking of Leucine carbons into other metabolites [18, 20].

Part 5: Handling & Stability

- Storage: Store at room temperature (15-25°C) in a desiccator. The isotope is stable, but the chemical substance is hygroscopic.
- Solubility: Soluble in water (24 g/L) and 5M HCl.
- Sterility: For cell culture (SILAC), dissolve in buffer and filter-sterilize (0.22 µm). Do not autoclave, as high heat can cause minor degradation or Maillard reactions if sugars are present.

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